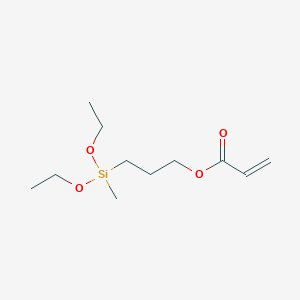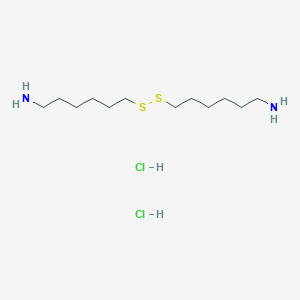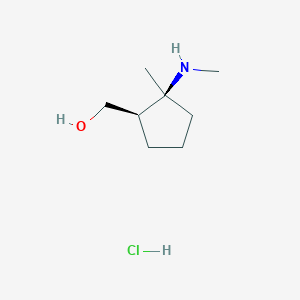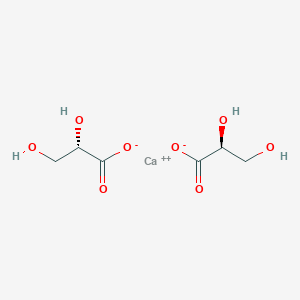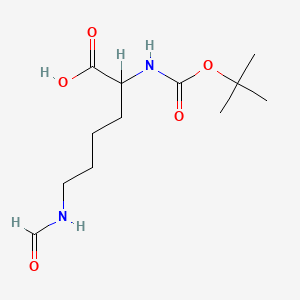
N~2~-(tert-butoxycarbonyl)-N~6~-formyllysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N~2~-(tert-butoxycarbonyl)-N~6~-formyllysine” is a compound that involves the tert-butyloxycarbonyl (Boc) protecting group . The Boc group is commonly used to diminish the nucleophilicity of nitrogen atoms in various structures .
Synthesis Analysis
The synthesis of compounds involving the Boc group has been explored in various studies. For instance, N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine has been developed as a building block for peptide ubiquitination . This compound is fully compatible with solid-phase Fmoc chemistry and common peptide modifications .Molecular Structure Analysis
The molecular structure of compounds with the Boc group can be complex. For example, N2-(tert-Butoxycarbonyl)glutamin has a molecular formula of C10H18N2O5 .Chemical Reactions Analysis
The chemical reactions involving the Boc group are diverse. One study reported a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds using oxalyl chloride .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds with the Boc group can vary widely. For instance, N2-(tert-Butoxycarbonyl)glutamin has an average mass of 246.260 Da and a monoisotopic mass of 246.121567 Da .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on compounds with the Boc group are promising. For instance, a study described an efficient and sustainable method for N-Boc deprotection using a choline chloride/p-toluenesulfonic acid deep eutectic solvent . This method could provide a practical approach for the preparation of various compounds with diverse modifications .
properties
IUPAC Name |
6-formamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O5/c1-12(2,3)19-11(18)14-9(10(16)17)6-4-5-7-13-8-15/h8-9H,4-7H2,1-3H3,(H,13,15)(H,14,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCPNUMTVZBTMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(tert-butoxycarbonyl)-N~6~-formyllysine | |
CAS RN |
2483-47-8 |
Source


|
| Record name | N2-(tert-Butoxycarbonyl)-N6-formyl-L-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002483478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC334077 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334077 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

